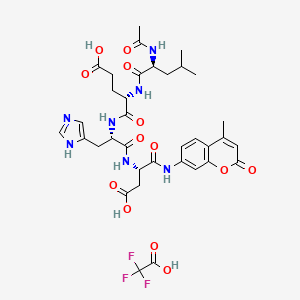
Ac-Leu-Glu-His-Asp-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt (Ac-Leu-Glu-His-Asp-AMC) is a fluorogenic substrate specifically designed for Caspase 9, a cysteine protease that plays a crucial role in the apoptosis pathway. This compound is utilized to measure the activity of Caspase 9 by releasing a fluorescent molecule, 7-amino-4-methylcoumarin, upon cleavage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt primarily undergoes enzymatic cleavage reactions. Caspase 9 cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 9 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for Caspase 9 activity, typically around pH 7.4 and 37°C.
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence.
Applications De Recherche Scientifique
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:
Chemistry: Studying enzyme kinetics and substrate specificity.
Biology: Investigating apoptosis pathways and the role of Caspase 9 in cell death.
Medicine: Developing assays for drug screening and evaluating potential Caspase 9 inhibitors.
Industry: Producing diagnostic kits for detecting apoptosis-related diseases.
Mécanisme D'action
The compound functions as a substrate for Caspase 9. Upon recognition and binding by Caspase 9, the enzyme cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent molecule, which can be quantified to measure Caspase 9 activity. The molecular target is the active site of Caspase 9, and the pathway involved is the intrinsic apoptosis pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-Aspartic acid-Glutamic acid-Valine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 3.
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 8.
Uniqueness
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is unique due to its specificity for Caspase 9. This specificity allows for precise measurement of Caspase 9 activity without interference from other caspases, making it a valuable tool in apoptosis research.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O11.C2HF3O2/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19;3-2(4,5)1(6)7/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNIAKIZDCQSH-NATPOTRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)
![[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8069925.png)
![N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide](/img/structure/B8069928.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide](/img/structure/B8069933.png)

![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8069939.png)
![[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B8069946.png)


